molecular formula C17H25NO3 B12786305 3',4'-Dimethoxy-alpha-pyrrolidinopentiophenone CAS No. 850442-84-1

3',4'-Dimethoxy-alpha-pyrrolidinopentiophenone

Cat. No.: B12786305
CAS No.: 850442-84-1
M. Wt: 291.4 g/mol
InChI Key: AGRVUDWDZKZCAA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone is similar to other synthetic cathinones such as:

  • 4Cl-PVP
  • 4F-PVP
  • 4-Et-PVP
  • alpha-PBP
  • alpha-PHP
  • alpha-PPP
  • alpha-PVP
  • alpha-PVT
  • MFPVP
  • MOPVP
  • MDPV
  • O-2390
  • Pyrovalerone

Compared to these compounds, 3’,4’-Dimethoxy-alpha-pyrrolidinopentiophenone is unique due to its specific chemical structure, which includes methoxy groups at the 3’ and 4’ positions of the phenyl ring. This structural difference contributes to its distinct pharmacological profile, particularly its weak inhibition of serotonin reuptake and minimal affinity for dopamine and noradrenaline transporters .

Properties

CAS No.

850442-84-1

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-2-pyrrolidin-1-ylpentan-1-one

InChI

InChI=1S/C17H25NO3/c1-4-7-14(18-10-5-6-11-18)17(19)13-8-9-15(20-2)16(12-13)21-3/h8-9,12,14H,4-7,10-11H2,1-3H3

InChI Key

AGRVUDWDZKZCAA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=CC(=C(C=C1)OC)OC)N2CCCC2

Origin of Product

United States

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